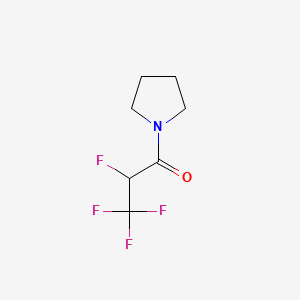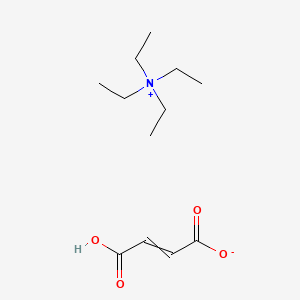
N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate, also known as TEA-CPA, is a quaternary ammonium compound that has gained attention in the scientific community due to its potential applications in biochemical research. TEA-CPA is a zwitterionic molecule that possesses both a positively charged quaternary ammonium group and a negatively charged carboxylate group. This unique structure allows TEA-CPA to act as a buffer in biological systems, which makes it a valuable tool for studying the biochemical and physiological effects of various compounds.
作用機序
N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate acts as a buffer in biological systems by maintaining a stable pH. The positively charged quaternary ammonium group of N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate can interact with negatively charged molecules, such as proteins and nucleic acids, while the negatively charged carboxylate group can interact with positively charged molecules, such as metal ions. This allows N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate to stabilize the charge distribution in biological systems, which helps to maintain a stable pH.
Biochemical and Physiological Effects
N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate has been shown to have a number of biochemical and physiological effects. For example, N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate can inhibit the activity of certain enzymes, such as trypsin and chymotrypsin, by binding to the active site of the enzyme. N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate has also been shown to stabilize the structure of proteins, which can help to prevent denaturation.
実験室実験の利点と制限
N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate has several advantages for lab experiments. It is a relatively inexpensive reagent that is easy to synthesize. It is also a versatile reagent that can be used in a variety of applications, including protein purification, enzyme kinetics, and drug delivery systems. However, N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate does have some limitations. It can be toxic to cells at high concentrations, and it is not effective at stabilizing the pH of solutions at very low or very high pH values.
将来の方向性
There are several future directions for the use of N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate in scientific research. One potential application is in the development of new drug delivery systems. N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate can be used to encapsulate drugs and deliver them to specific areas of the body. Another potential application is in the development of new protein purification techniques. Researchers are continuing to explore the use of N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate in protein purification, with the goal of developing more efficient and effective methods. Finally, N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate could be used in the development of new enzyme inhibitors. Researchers are exploring the use of N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate as a scaffold for the development of new enzyme inhibitors that could be used to treat a variety of diseases.
合成法
N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate can be synthesized through a simple two-step reaction. The first step involves the reaction between triethylamine and maleic anhydride to form N,N,N-triethylethanaminium maleate. The second step involves the reaction between N,N,N-triethylethanaminium maleate and acryloyl chloride to form N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate.
科学的研究の応用
N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate has been used in a variety of scientific research applications, including protein purification, enzyme kinetics, and drug delivery systems. N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate is particularly useful in protein purification because it can be used to selectively precipitate proteins from a solution based on their isoelectric points. This allows researchers to isolate and purify specific proteins from complex mixtures.
特性
IUPAC Name |
4-hydroxy-4-oxobut-2-enoate;tetraethylazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.C4H4O4/c1-5-9(6-2,7-3)8-4;5-3(6)1-2-4(7)8/h5-8H2,1-4H3;1-2H,(H,5,6)(H,7,8)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKRIVQBFQVHRL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.C(=CC(=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721248 |
Source


|
| Record name | N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate | |
CAS RN |
111754-37-1 |
Source


|
| Record name | N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


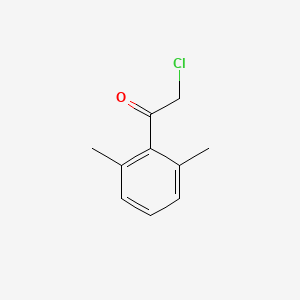
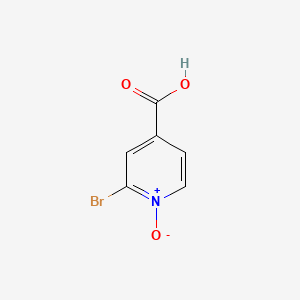
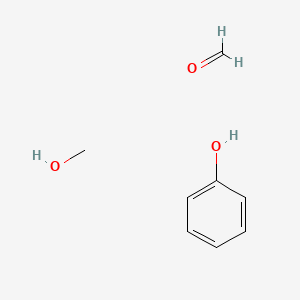



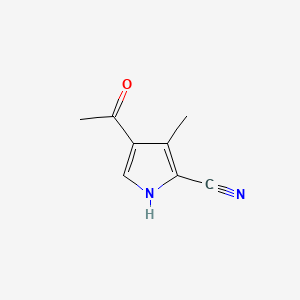
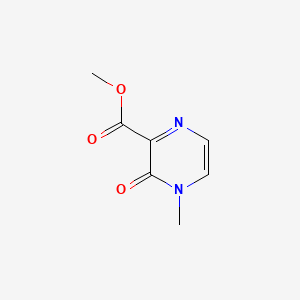

![2-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B570884.png)
